molecular formula C24H51ClN2O B12667729 Trimethyl-3-((1-oxooctadecyl)amino)propylammonium chloride CAS No. 22890-18-2

Trimethyl-3-((1-oxooctadecyl)amino)propylammonium chloride

Cat. No.: B12667729
CAS No.: 22890-18-2
M. Wt: 419.1 g/mol
InChI Key: MBNPWFXZGJXGFP-UHFFFAOYSA-N
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Description

Trimethyl-3-((1-oxooctadecyl)amino)propylammonium chloride is a quaternary ammonium compound with the molecular formula C₂₆H₅₅ClN₂O and a molecular weight of 447.1807 g/mol . Structurally, it consists of a trimethylammonium group attached to a propyl chain that is further linked via an amide bond to a long-chain stearic acid (C18) moiety. This amphiphilic structure confers surfactant properties, making it useful in industrial and cosmetic formulations as a conditioning agent, emulsifier, or antimicrobial additive. Its high hydrophobicity due to the octadecyl chain enhances lipid membrane interactions, while the cationic quaternary ammonium group facilitates electrostatic interactions with negatively charged surfaces .

Key physical properties include:

  • Boiling Point: 541.6°C at 760 mmHg
  • Flash Point: 112.7°C
  • Polar Surface Area (PSA): 35.42 Ų
  • LogP: 8.76 (indicating high lipophilicity) .

Properties

CAS No.

22890-18-2

Molecular Formula

C24H51ClN2O

Molecular Weight

419.1 g/mol

IUPAC Name

trimethyl-[3-(octadecanoylamino)propyl]azanium;chloride

InChI

InChI=1S/C24H50N2O.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-24(27)25-22-20-23-26(2,3)4;/h5-23H2,1-4H3;1H

InChI Key

MBNPWFXZGJXGFP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)C.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl-3-((1-oxooctadecyl)amino)propylammonium chloride typically involves the reaction of octadecanoic acid (stearic acid) with trimethylamine and 3-chloropropylamine under controlled conditions. The reaction is carried out in the presence of a catalyst and requires precise temperature and pH control to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified through various techniques such as distillation and crystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Trimethyl-3-((1-oxooctadecyl)amino)propylammonium chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines .

Scientific Research Applications

Trimethyl-3-((1-oxooctadecyl)amino)propylammonium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Trimethyl-3-((1-oxooctadecyl)amino)propylammonium chloride involves its interaction with the cell membranes of microorganisms. The positively charged head group interacts with the negatively charged components of the cell membrane, leading to disruption and eventual cell lysis. This makes it an effective antimicrobial agent .

Comparison with Similar Compounds

Table 1: Structural Comparison of Quaternary Ammonium Compounds

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol)
Trimethyl-3-((1-oxooctadecyl)amino)propylammonium chloride C₂₆H₅₅ClN₂O Octadecyl (C18) chain, amide linkage 447.18
Trimethyl-3-[(1-oxoallyl)amino]propylammonium chloride C₉H₁₇ClN₂O Allyl (C3) chain, amide linkage 220.70
(Carboxymethyl)dimethyl-3-[(1-oxododecyl)amino]propylammonium hydroxide C₁₉H₃₈N₂O₃⁻·OH⁻ Dodecyl (C12) chain, carboxymethyl 372.51
Diethylmethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride C₂₆H₅₅ClN₂O Diethylmethyl group, octadecyl chain 447.18

Key Observations:

Chain Length :

  • The octadecyl (C18) chain in the target compound provides greater hydrophobicity compared to allyl (C3) or dodecyl (C12) analogues. This enhances lipid solubility and membrane-disrupting activity, critical for antimicrobial applications .
  • Shorter chains (e.g., allyl in ) reduce lipophilicity (LogP ~3.5 estimated) but improve water solubility .

Functional Groups: The carboxymethyl group in (carboxymethyl)dimethyl-3-[(1-oxododecyl)amino]propylammonium hydroxide introduces an anionic moiety, creating a zwitterionic structure. Diethylmethyl substitution (vs. trimethyl) alters steric and electronic effects, influencing interactions with biological membranes or substrates .

Counterions: The chloride counterion in the target compound offers higher solubility in polar solvents compared to methyl sulphate derivatives (e.g., trimethyl-3-[(1-oxooctadecyl)amino]propylammonium methyl sulphate), which may exhibit lower solubility but better thermal stability .

Physicochemical and Functional Properties

Table 2: Comparative Physicochemical Data

Property This compound Trimethyl-3-[(1-oxoallyl)amino]propylammonium chloride (Carboxymethyl)dimethyl-3-[(1-oxododecyl)amino]propylammonium hydroxide
Boiling Point (°C) 541.6 ~300 (estimated) 420 (estimated)
LogP 8.76 ~3.5 5.2
PSA (Ų) 35.42 35.42 78.34
Primary Use Surfactant, antimicrobial Intermediate for polymer synthesis Detergent formulations

Key Findings:

Thermal Stability :

  • The target compound’s high boiling point (541.6°C) reflects strong intermolecular forces from its long alkyl chain, outperforming shorter-chain analogues .
  • Methyl sulphate derivatives () may decompose at lower temperatures due to sulphate ester instability .

Antimicrobial Efficacy :

  • Quaternary ammonium compounds with C16–C18 chains exhibit optimal antimicrobial activity by penetrating bacterial membranes. The target compound’s C18 chain aligns with this trend, whereas C12 or shorter chains show reduced efficacy .

Solubility: The zwitterionic (carboxymethyl)dimethyl variant’s higher PSA (78.34 Ų) enhances water solubility, making it suitable for detergent applications, while the target compound’s low PSA favors nonpolar environments .

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